

Triacetoneamine Monohydrate: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: Triacetoneamine monohydrate

Cat. No.: B077811

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **triacetoneamine monohydrate**, specifically its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.

Introduction

Triacetoneamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a key intermediate in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and certain pharmaceutical agents. Its monohydrate form is a common state for this compound under standard laboratory conditions. A thorough understanding of its physical properties, such as melting and boiling points, is critical for its proper handling, purification, and application in further chemical reactions.

Physicochemical Data

The melting and boiling points of triacetoneamine and its monohydrate form are summarized in the table below. It is important to note the conditions under which these values were determined, particularly the pressure for the boiling point.

Property	Triacetoneamine Monohydrate	Triacetoneamine (Anhydrous)
Melting Point	34 - 38 °C	35 - 43 °C[1]
Boiling Point	102 - 105 °C (at 24 hPa)[2]	~205 °C (at normal pressure) [1][3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the melting and boiling points of a crystalline hydrate compound like **triacetoneamine monohydrate**. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[4][5] For a hydrated compound, careful observation is necessary to distinguish between the loss of water of hydration and the true melting of the compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[5]
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be powdered)
- Calibrated thermometer or digital temperature probe

Procedure:

- Sample Preparation: Ensure the **triacetoneamine monohydrate** sample is a fine, uniform powder. If necessary, gently crush the crystals using a mortar and pestle. The sample should be dry and free-flowing.

- **Capillary Tube Loading:** Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating and Observation:**
 - If the approximate melting point is known, the apparatus can be heated rapidly to a temperature about 10-15 °C below the expected melting point.
 - Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.^[5]
 - Carefully observe the sample through the magnifying eyepiece.
- **Data Recording:** Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form a liquid) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the substance. For a hydrate, any changes in the crystalline structure or appearance prior to melting should be noted, as this may indicate the loss of water.

Boiling Point Determination (Under Reduced Pressure)

Since **triacetonamine monohydrate**'s boiling point is provided at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination. This technique is used for compounds that may decompose at their atmospheric boiling point.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser
- Receiving flask

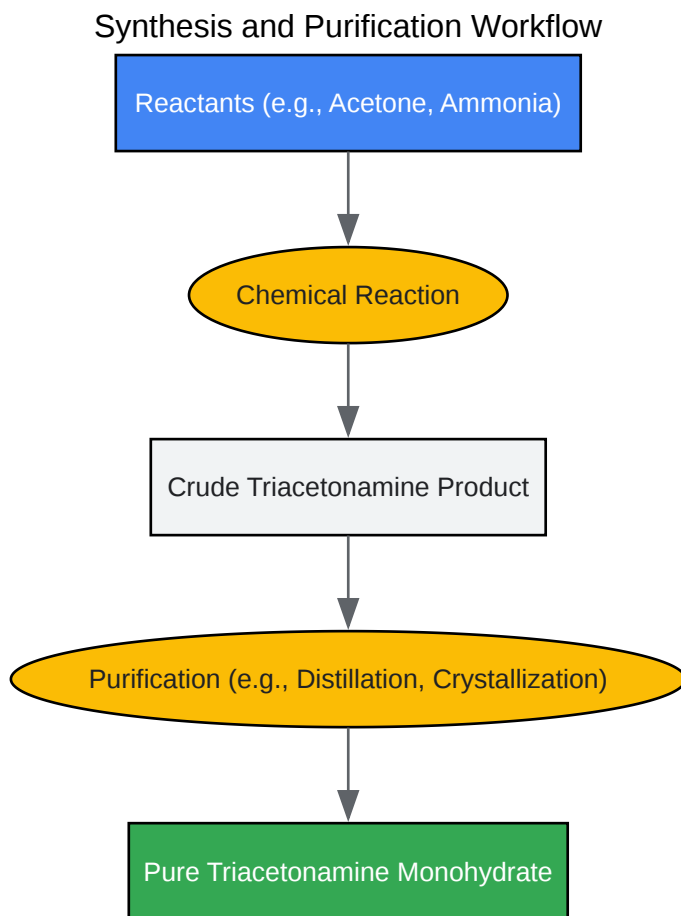
- Calibrated thermometer
- Vacuum source (e.g., vacuum pump)
- Manometer to measure pressure
- Heating mantle
- Boiling chips or a magnetic stirrer

Procedure:

- Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
- Sample and Boiling Chips: Place the **triacetoneamine monohydrate** sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- System Evacuation: Connect the vacuum source to the distillation apparatus and carefully reduce the pressure within the system to the desired level (e.g., 24 hPa), as measured by the manometer.
- Heating: Begin heating the sample gently using the heating mantle.
- Observation and Data Recording:
 - Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
 - The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which the refluxing vapor continuously bathes the thermometer bulb.
 - Maintain a steady distillation rate and record the constant temperature reading on the thermometer along with the corresponding pressure from the manometer.

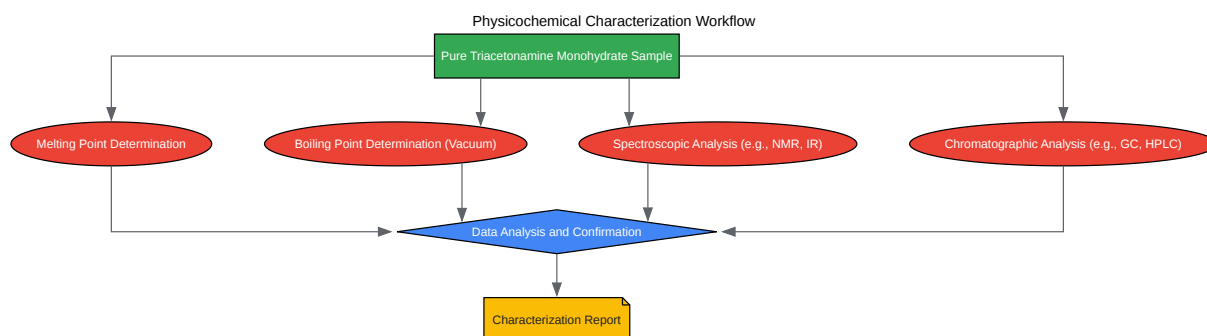
Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and subsequent physicochemical characterization of a compound such as **triacetoneamine monohydrate**.



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Caption: A generalized workflow for the synthesis and purification of **triacetoneamine monohydrate**.



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Caption: A standard workflow for the physicochemical characterization of a purified chemical compound.

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